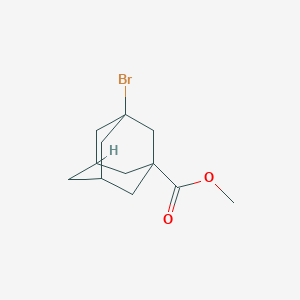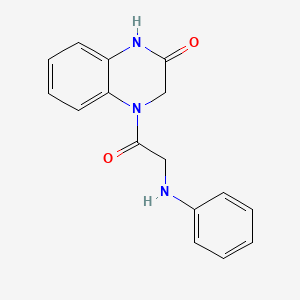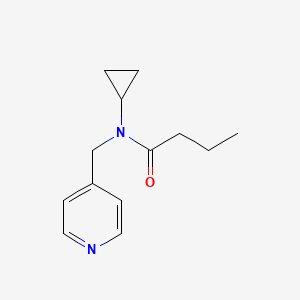
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone, also known as DMHSE-005, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. It is a sulfanyl-containing chalcone derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation. Additionally, 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone has been found to have various biochemical and physiological effects. It has been found to inhibit the expression of various genes involved in cancer cell growth and inflammation, including COX-2, MMP-9, and VEGF. Additionally, 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone has been found to induce G2/M phase cell cycle arrest in cancer cells. 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone has also been found to have low toxicity, making it a safe compound for lab experiments. However, 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone has some limitations for lab experiments. Its solubility in water is low, making it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone.
Zukünftige Richtungen
There are several future directions for the research on 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone. One direction is to investigate its potential application in the treatment of other types of cancer. Another direction is to investigate its potential application in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Additionally, more research is needed to determine the optimal dosage and administration route for 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone. Furthermore, the development of 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone derivatives with improved solubility and bioavailability is another potential direction for future research.
Conclusion:
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone is a sulfanyl-containing chalcone derivative that has gained significant attention in the scientific community due to its potential application in the field of medicine. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone has been synthesized using various methods and has several advantages for lab experiments. However, more research is needed to determine its optimal dosage and administration route. The future directions for research on 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone include investigating its potential application in the treatment of other types of cancer and inflammatory diseases, as well as the development of 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone derivatives with improved solubility and bioavailability.
Synthesemethoden
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone has been synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the reaction between 4-hydroxyacetophenone and 2,6-dimethylmorpholine-4-carbaldehyde in the presence of a base, resulting in the formation of 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone. The Knoevenagel reaction involves the reaction between 4-hydroxybenzaldehyde and 2,6-dimethylmorpholine-4-carbaldehyde in the presence of a base, resulting in the formation of 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone has been found to have potential applications in the field of medicine. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone has been found to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone has been found to exhibit antioxidant properties by scavenging free radicals.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(4-hydroxyphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-10-7-15(8-11(2)18-10)14(17)9-19-13-5-3-12(16)4-6-13/h3-6,10-11,16H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVIZYINSVCWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B7566854.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B7566873.png)

![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7566890.png)
![[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanone](/img/structure/B7566896.png)
![2-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7566900.png)
![methyl 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7566917.png)

![3,4-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7566930.png)
![2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B7566940.png)
![3-[4-[3-(2-Oxopyrrolidin-1-yl)phenyl]-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7566965.png)

![N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7566977.png)